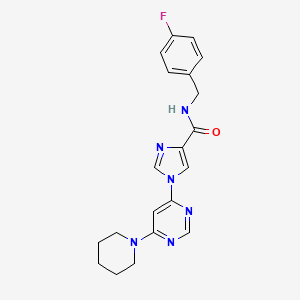
N~4~-(4-fluorobenzyl)-1-(6-piperidino-4-pyrimidinyl)-1H-imidazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~4~-(4-fluorobenzyl)-1-(6-piperidino-4-pyrimidinyl)-1H-imidazole-4-carboxamide, also known as 'compound A', is a synthetic small molecule that has been extensively studied for its potential therapeutic applications. It belongs to the class of imidazole-based compounds and is known to exhibit potent inhibitory activity against several protein kinases.
Aplicaciones Científicas De Investigación
Antimycobacterial Activity
Research has identified derivatives of the compound demonstrating significant activity against Mycobacterium tuberculosis, indicating its potential as a basis for developing new antituberculosis agents. For instance, ethyl-4-(4-((4-fluorobenzyl)amino)piperidin-1-yl)-2-phenylthiazole-5-carboxylate was found to be a promising compound showing activity against all tests with notable inhibition of Mycobacterium smegmatis GyrB ATPase and Mycobacterium tuberculosis DNA gyrase, alongside antituberculosis activity without cytotoxicity at certain concentrations (V. U. Jeankumar et al., 2013).
Anticonvulsant Activity
Analogs of the compound containing isosteric replacements of the imidazole ring have been synthesized and evaluated for anticonvulsant activity. These studies aim to understand the structural requirements for activity against seizures, contributing to the development of new anticonvulsant drugs (J. Kelley et al., 1995).
Radiolabeling for Biological Studies
Derivatives of the compound have been radiolabeled for biological studies, including the development of fluorine-18-labeled antagonists for serotonin receptors. This application is crucial for non-invasive in vivo imaging techniques like PET scans, facilitating the study of receptor distribution and function in the brain (L. Lang et al., 1999).
Alzheimer's Disease Research
Compounds designed based on the structure of N4-(4-fluorobenzyl)-1-(6-piperidino-4-pyrimidinyl)-1H-imidazole-4-carboxamide have been evaluated for their potential as anti-Alzheimer's agents. These studies aim at the development of new therapeutic options for managing Alzheimer's disease, indicating the versatility of the compound in drug design and pharmacological research (M. Gupta et al., 2020).
Antiviral Research
The compound's structure has been utilized in the development of potent inhibitors for viral enzymes, such as HIV integrase. This highlights its role in the search for new antiviral drugs that can be effective in treating diseases like HIV/AIDS, showcasing the broad spectrum of its applicability in medicinal chemistry (P. Pace et al., 2007).
Mecanismo De Acción
Target of Action
The primary target of this compound is the Histamine H1 receptor . This receptor plays a crucial role in mediating allergic reactions and inflammatory responses.
Mode of Action
The compound acts as an antagonist at the Histamine H1 receptor . It binds to these receptors and blocks their activation by histamine, a substance released during allergic reactions. This blocking action prevents the cascade of biochemical events that lead to allergic symptoms.
Biochemical Pathways
Upon binding to the Histamine H1 receptor, the compound inhibits the release of other inflammatory mediators such as leukotrienes . This action disrupts the biochemical pathways involved in the inflammatory response, reducing symptoms such as swelling and itching.
Result of Action
The molecular and cellular effects of the compound’s action result in the alleviation of allergic symptoms. By blocking the Histamine H1 receptor and inhibiting the release of other inflammatory mediators, the compound reduces inflammation and associated symptoms such as itching and swelling .
Propiedades
IUPAC Name |
N-[(4-fluorophenyl)methyl]-1-(6-piperidin-1-ylpyrimidin-4-yl)imidazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21FN6O/c21-16-6-4-15(5-7-16)11-22-20(28)17-12-27(14-25-17)19-10-18(23-13-24-19)26-8-2-1-3-9-26/h4-7,10,12-14H,1-3,8-9,11H2,(H,22,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTWGZADYRPENPV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC=NC(=C2)N3C=C(N=C3)C(=O)NCC4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21FN6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N~4~-(4-fluorobenzyl)-1-(6-piperidino-4-pyrimidinyl)-1H-imidazole-4-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

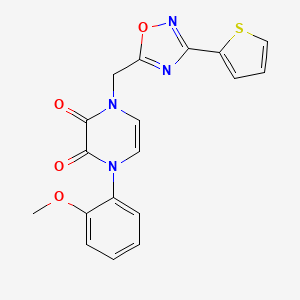
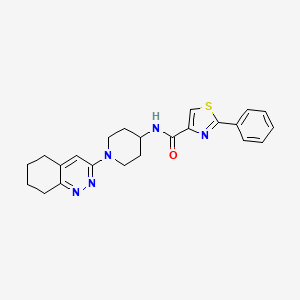
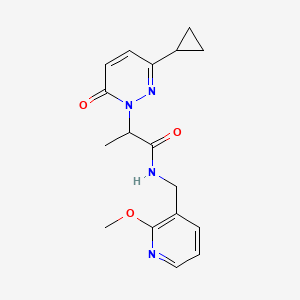
![Ethyl 6-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2842233.png)


![(2Z)-2-[(3,4-dimethylphenyl)imino]-5-(hydroxymethyl)-8-methyl-2H-pyrano[2,3-c]pyridine-3-carbothioamide](/img/structure/B2842239.png)
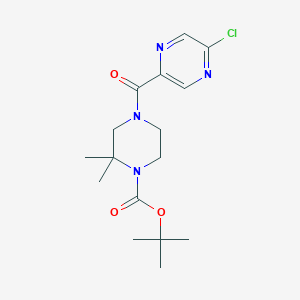
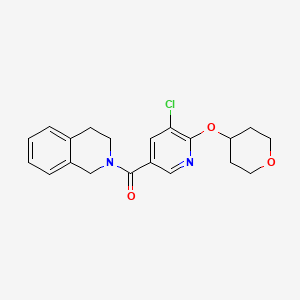


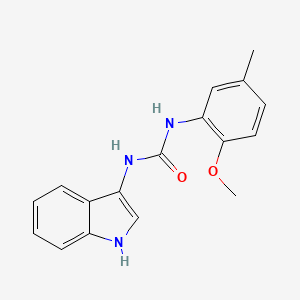
![8-(3-(1H-imidazol-1-yl)propyl)-3-cinnamyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2842248.png)
![4-bromo-N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2842249.png)